molecular formula C17H18O3 B061614 Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate CAS No. 187270-16-2

Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate

Cat. No.: B061614
CAS No.: 187270-16-2
M. Wt: 270.32 g/mol
InChI Key: LDERXAIJKAWVIH-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant fragrances and are commonly used in the production of perfumes and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate typically involves the esterification of 2-[3-(2-methoxyphenyl)phenyl]acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

2-[3-(2-methoxyphenyl)phenyl]acetic acid+ethanolH2SO4Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate+water\text{2-[3-(2-methoxyphenyl)phenyl]acetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-[3-(2-methoxyphenyl)phenyl]acetic acid+ethanolH2​SO4​​Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: 2-[3-(2-methoxyphenyl)phenyl]acetic acid.

    Reduction: 2-[3-(2-methoxyphenyl)phenyl]ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of fragrances and flavorings due to its aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The aromatic rings can participate in π-π interactions with proteins and enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a single aromatic ring.

    Methyl 2-[3-(2-methoxyphenyl)phenyl]acetate: A similar compound with a methyl ester group instead of an ethyl ester group.

    2-[3-(2-methoxyphenyl)phenyl]acetic acid: The corresponding carboxylic acid of the ester.

Uniqueness

This compound is unique due to its complex aromatic structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Biological Activity

Ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

This compound has the following molecular structure:

  • Molecular Formula : C18H18O3
  • Molecular Weight : 286.34 g/mol

The compound features an ester functional group and two aromatic rings, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may modulate biological pathways. Additionally, the aromatic rings are capable of engaging in π-π interactions with proteins and enzymes, potentially altering their activity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for some tested bacteria are summarized in Table 1.

Bacterial Strain MIC (μg/mL)
Escherichia coli50
Staphylococcus aureus25
Pseudomonas aeruginosa100

These results indicate that this compound possesses promising antimicrobial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory potential. A study assessed its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for COX-1 and COX-2 are presented in Table 2.

Enzyme IC50 (μM)
COX-128.39 ± 0.03
COX-223.8 ± 0.20

These findings suggest that this compound may serve as a potential lead compound for developing anti-inflammatory drugs, showing stronger inhibition of COX-2 compared to COX-1.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against a panel of pathogens including E. coli, S. aureus, and P. aeruginosa. The results confirmed its efficacy as an antimicrobial agent, particularly effective against Gram-positive bacteria.
  • Case Study on Anti-inflammatory Effects : Another study involved the administration of this compound in an animal model of inflammation. The results indicated a significant reduction in inflammatory markers such as prostaglandin E2 (PGE2), supporting its potential use in treating inflammatory conditions.

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-3-20-17(18)12-13-7-6-8-14(11-13)15-9-4-5-10-16(15)19-2/h4-11H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDERXAIJKAWVIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631288
Record name Ethyl (2'-methoxy[1,1'-biphenyl]-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187270-16-2
Record name Ethyl (2'-methoxy[1,1'-biphenyl]-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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